Product packaging for rhodomolin B(Cat. No.:)

rhodomolin B

Cat. No.: B1243743
M. Wt: 410.5 g/mol
InChI Key: ZVWWJWGGVAZKLX-ZDFGDWHJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhodomolin B is a natural grayanane diterpenoid compound isolated from the flowers of Rhododendron molle . It is of significant interest in natural product chemistry and pharmacological research due to its reported bioactivity. Studies have shown that this compound exhibits cytotoxic properties, with demonstrated activity against the Spodoptera frugiperda (Sf-9) insect cell line, suggesting its potential as a subject for developing novel bio-pesticides or for ecological research . The compound's structure has been elucidated through comprehensive spectroscopic analysis, confirming its classification within the grayanane diterpenoid family, a class known for its complex carbon skeletons and diverse biological effects . Researchers value this compound for exploring the structure-activity relationships of diterpenoids and their mechanisms of action. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34O7 B1243743 rhodomolin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H34O7

Molecular Weight

410.5 g/mol

IUPAC Name

[(1S,3R,4R,6R,7S,8R,10S,13R,14R,16R)-3,4,6,7,14-pentahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate

InChI

InChI=1S/C22H34O7/c1-10-12-6-7-13-18(29-11(2)23)21(12,9-20(13,5)27)8-14(24)22(28)15(10)16(25)17(26)19(22,3)4/h12-18,24-28H,1,6-9H2,2-5H3/t12-,13+,14+,15+,16-,17-,18+,20+,21-,22+/m0/s1

InChI Key

ZVWWJWGGVAZKLX-ZDFGDWHJSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H](C3=C)[C@@H]([C@@H](C4(C)C)O)O)O)O)C[C@@]2(C)O

Canonical SMILES

CC(=O)OC1C2CCC3C1(CC(C4(C(C3=C)C(C(C4(C)C)O)O)O)O)CC2(C)O

Synonyms

rhodomolin B

Origin of Product

United States

Discovery and Isolation Methodologies of Rhodomolin B

Plant Source Identification: Rhododendron molle (Ericaceae)

Rhodomolin B is a naturally occurring diterpenoid compound that was discovered and isolated from the plant Rhododendron molle, a member of the Ericaceae family. sciengine.com This plant, commonly known as the Chinese azalea, has been a subject of phytochemical research due to its traditional use and the presence of a diverse array of bioactive compounds. benthamdirect.com The isolation of this compound, along with its analogs rhodomolin A and C, was achieved through systematic phytochemical investigation of this plant species. The structural elucidation of these new compounds was accomplished using a combination of spectroscopic methods, including Infrared (IR), Ultraviolet (UV), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). sciengine.com

Extraction Procedures from Plant Material

The initial step in the isolation of this compound involves the extraction of chemical constituents from the plant material of Rhododendron molle. A common method employed is solvent extraction. nih.gov The dried and pulverized parts of the plant, such as the leaves or flowers, are subjected to extraction with a suitable solvent. nih.govresearchgate.net

A typical procedure involves the following steps:

Maceration : The powdered plant material is soaked in a solvent, often 75% ethanol, for a specified period, for instance, one hour. nih.gov

Repeated Extraction : This process is typically repeated multiple times (e.g., three times) to ensure the exhaustive extraction of the compounds. nih.gov

Filtration and Concentration : The resulting extracts are combined, filtered to remove solid plant debris, and then concentrated under reduced pressure to yield a crude extract. This crude extract contains a complex mixture of compounds, including this compound, which then requires further purification.

Chromatographic Separation Techniques for Purification

Chromatography is a fundamental laboratory technique for separating the components of a mixture. wikipedia.org The purification of this compound from the crude plant extract relies heavily on a series of chromatographic methods. The separation is based on the differential partitioning of the individual compounds between a stationary phase and a mobile phase. wikipedia.org

Thin-Layer Chromatography (TLC) is an essential analytical technique used to monitor the progress of the separation and to identify the fractions containing the target compound. youtube.com

Principle : TLC involves a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate, and a liquid mobile phase (solvent). savemyexams.com The separation occurs as the mobile phase moves up the plate by capillary action, and compounds are separated based on their differing affinities for the stationary and mobile phases. youtube.com Non-polar compounds generally travel further up the plate, resulting in a higher retention factor (Rf) value, while polar compounds interact more strongly with the polar stationary phase and travel shorter distances. savemyexams.com

Application : In the isolation process, TLC is used to analyze the fractions collected from column chromatography. researchgate.netlibretexts.org By spotting the fractions on a TLC plate and developing it with an appropriate solvent system (e.g., a mixture of chloroform (B151607) and methanol), researchers can visualize the separated compounds. bnmv.ac.inresearchgate.net Visualization is often achieved using UV light, under which UV-active compounds appear as dark spots, or by staining with reagents like iodine vapor, which reacts with organic compounds to produce colored spots. youtube.comlibretexts.org This allows for the identification and pooling of fractions that contain the pure compound.

High-Performance Liquid Chromatography (HPLC) is a powerful purification technique used to isolate compounds with high resolution and sensitivity. researchgate.netnih.gov It is particularly useful for purifying complex mixtures like plant extracts.

Principle : HPLC employs a liquid mobile phase that is pumped through a column packed with a solid stationary phase under high pressure. synthasite.com Reversed-phase HPLC is commonly used, where the stationary phase (e.g., C18) is non-polar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comchromatographyonline.com The separation is based on the hydrophobic interactions between the analytes and the stationary phase. wikipedia.org

Application : Analytical HPLC is first used to develop a separation method, optimizing parameters such as the mobile phase gradient and flow rate to achieve the best possible separation of the components in the crude extract. lcms.cz The retention time, the time it takes for a specific compound to exit the column, is characteristic for each compound under specific conditions and helps in its identification. synthasite.com

Column chromatography is a primary and widely used preparative technique for the large-scale separation of compounds from a plant extract. libretexts.orgscitechnol.com

Principle : This technique involves packing a solid adsorbent, such as silica gel or alumina, into a vertical glass column, which serves as the stationary phase. libretexts.orgmiamioh.edu The crude extract is loaded onto the top of the column. researchgate.net A solvent or a mixture of solvents (the mobile phase) is then passed through the column. miamioh.edu Separation occurs as the different components of the mixture move down the column at different rates based on their polarity and affinity for the stationary phase. scitechnol.com

Application : In the purification of this compound, the crude extract is subjected to column chromatography over silica gel. researchgate.net The column is eluted with a gradient of solvents, typically starting with a less polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol mixture). researchgate.netbnmv.ac.in Fractions are collected sequentially from the bottom of the column. researchgate.net Each fraction is then analyzed by TLC to determine its composition, and those containing the desired compound in a pure state are combined.

Once a compound has been partially purified by methods like column chromatography, semi-preparative HPLC is often employed for the final purification step to obtain the compound in high purity. warwick.ac.uk

Principle : Semi-preparative HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities. lcms.cz It is a form of preparative chromatography aimed at isolating sufficient quantities of a pure substance for further analysis, such as structure elucidation or biological activity testing. wikipedia.orgwarwick.ac.uk

Application : The analytical HPLC method is scaled up for semi-preparative use. lcms.cz Fractions containing this compound, as identified by preliminary column chromatography and TLC, are injected into the semi-preparative HPLC system. nih.gov The conditions (e.g., gradient, flow rate) are adjusted to accommodate the larger column size. researchgate.net The system allows for the collection of highly pure fractions of the target compound. lcms.cz This technique is crucial for obtaining this compound with the purity required for detailed spectroscopic analysis and characterization. banglajol.info

Biosynthesis of Rhodomolin B and Grayanoid Diterpenoids

General Overview of Terpenoid Biosynthetic Pathways in Plants

Terpenoids, the largest class of plant secondary metabolites, all originate from the same five-carbon precursors. nih.govtugraz.at Their biosynthesis is a testament to the metabolic ingenuity of plants, creating a vast diversity of chemical structures from simple, repeated units.

Isoprenoid Pathway (DMAPP and IPP as Building Blocks)

The fundamental building blocks for all terpenoids, including grayanoids, are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). tugraz.atnih.gov Plants utilize two distinct pathways to synthesize these C5 precursors: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govresearchgate.nettandfonline.com

The MVA pathway is primarily active in the cytosol and is responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30), such as sterols. tugraz.atresearchgate.net In contrast, the MEP pathway operates within the plastids and typically supplies the IPP and DMAPP for the synthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), which include compounds like carotenoids and chlorophylls. tugraz.atresearchgate.nettandfonline.com Although these pathways are spatially separated, there is evidence of crosstalk and exchange of precursors between the cytosol and plastids. nih.govpnas.org

For the biosynthesis of diterpenoids like rhodomolin B, the MEP pathway is the primary source of IPP and DMAPP. researchgate.net These C5 units are sequentially condensed to form larger prenyl diphosphate molecules. The condensation of one molecule of DMAPP with three molecules of IPP, catalyzed by geranylgeranyl diphosphate synthase (GGPS), yields the C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is the direct substrate for the synthesis of all diterpenoids. nih.govfrontiersin.org

Identification of Key Precursors for Grayanoid Biosynthesis

The formation of the intricate grayanane skeleton, a defining feature of this compound, proceeds from a tetracyclic diterpene precursor through a series of oxidative and rearrangement reactions.

ent-Kaurane as a Biogenetic Precursor

The biogenetic precursor for grayanoid diterpenoids is widely accepted to be the tetracyclic diterpene, ent-kaurane. researchgate.netunimi.itmdpi.com This was experimentally supported by feeding studies where radiolabeled ent-kaurane was incorporated into grayanotoxin III in Leucothoe grayana. nih.gov The conversion of the kaurane (B74193) skeleton to the 5/7/6/5 ring system characteristic of grayananes is proposed to occur through an oxidative rearrangement process. researchgate.netnih.gov This foundational role of ent-kaurane highlights its importance in the biosynthesis of a wide array of structurally diverse diterpenoids. frontiersin.orgmdpi.comresearchgate.net

16α-hydroxy-ent-kaurane as a Grayanoid Precursor

Further investigations into the biosynthesis of grayanoids in Rhododendron molle have identified a more specific and crucial intermediate: 16α-hydroxy-ent-kaurane. nih.govnih.govresearchgate.net The majority of grayanoid compounds isolated from this plant possess a hydroxyl group at the C-16 position with an alpha configuration. nih.gov This suggests that the hydroxylation of the ent-kaurane skeleton at this specific position is a key step. It is proposed that 16α-hydroxy-ent-kaurane is the pivotal intermediate that undergoes an oxidation-induced bond rearrangement to form the distinctive 5-7-6-5 tetracyclic grayanane backbone. nih.gov

Enzymatic Machinery Involved in Grayanoid Biosynthesis

The complex transformations from the linear GGPP to the intricate polycyclic grayanoid structure are orchestrated by a series of specialized enzymes. Diterpene synthases are key players in the initial cyclization events.

Diterpene Synthases (diTPSs)

The biosynthesis of 16α-hydroxy-ent-kaurane, the key precursor for grayanoids in Rhododendron molle, has been shown to be the work of two specific diterpene synthases (diTPSs). nih.govnih.govresearchgate.net These enzymes catalyze the intricate cyclization of the linear C20 precursor, GGPP, into the tetracyclic ent-kaurane structure and its subsequent hydroxylation.

Genomic and functional characterization studies in R. molle have identified these crucial enzymes. One diTPS, designated RmTPS1, acts as a class II diTPS, converting GGPP to an intermediate, ent-copalyl diphosphate (ent-CPP). A second enzyme, RmTPS5, then functions as a class I diTPS, catalyzing the further cyclization of ent-CPP and its subsequent hydroxylation to yield 16α-hydroxy-ent-kaurane. nih.gov This two-step enzymatic process is a hallmark of diterpene biosynthesis in plants. mdpi.com

Enzyme ClassEnzyme Name (from R. molle)SubstrateProductFunction in Grayanoid Biosynthesis
Class II diTPSRmTPS1GGPPent-CPPInitial cyclization
Class I diTPSRmTPS5ent-CPP16α-hydroxy-ent-kauraneSecondary cyclization and hydroxylation

The identification of these specific diTPSs provides a significant insight into the molecular basis of grayanoid biosynthesis and opens avenues for further elucidation of the complete pathway leading to this compound and the vast array of other grayanoid structures. nih.govnih.gov

Cytochrome P450 (CYP450) Monooxygenases (e.g., CYP71AU subfamily)

Cytochrome P450 (CYP450) monooxygenases are a crucial family of enzymes that introduce oxidative modifications, playing a pivotal role in the structural diversification of grayanoids. In Rhododendron molle, the CYP450 gene family has undergone significant expansion through tandem and segmental gene duplications. nih.govnih.gov Transcriptome analysis of R. molle flowers and roots identified a substantial gene pool of 61 cytochrome P450 sequences, highlighting their importance in secondary metabolism. nih.gov

Genomic studies have pinpointed a species-specific expansion, or "bloom," within the CYP71AU subfamily. nih.govnih.govresearchgate.net This particular subfamily is strongly implicated as containing the candidate CYP450s responsible for the extensive oxidation and subsequent rearrangement of the diterpene skeleton, which are characteristic steps in grayanoid biosynthesis. nih.govresearchgate.netglobalauthorid.com The functional characterization of these enzymes is a key step toward elucidating the complete biosynthetic pathway of compounds like this compound.

Putative Terpene Biosynthetic Gene Clusters in Rhododendron molle

Biosynthetic genes for specialized metabolites in plants are often organized into co-expressed clusters on a chromosome. The analysis of the Rhododendron molle genome has led to the identification of three putative terpene biosynthetic gene clusters. nih.govnih.govresearchgate.net These clusters are genomic regions that harbor genes encoding the enzymes required for different steps in a biosynthetic pathway, such as terpene synthases and cytochrome P450s.

The discovery of these clusters provides a roadmap for identifying the complete set of genes involved in grayanoid biosynthesis. nih.gov While the initial reports confirm the presence of these clusters, further research is needed to fully characterize the genes within them and confirm their direct role in producing the various grayanoid backbones found in the plant. nih.govresearchgate.net

Table 1: Identified Putative Terpene Biosynthetic Gene Clusters in Rhododendron molle

Cluster TypeStatusGenomic LocationImplication
Monoterpene ClusterPutativeAssembled GenomePotential role in producing volatile compounds.
Sesquiterpene ClusterPutativeAssembled GenomePossible involvement in defense or signaling molecules.
Triterpene ClusterPutativeAssembled GenomeMay contribute to the synthesis of structural or defense compounds.
Data sourced from genomic analysis of R. molle. researchgate.net

Proposed Bio-transformations of ent-Kaurane to Grayanoid Sub-skeletons (e.g., Grayananes, Seco-grayananes, Kalmanes, Leucothanes)

The biosynthesis of all grayanoid diterpenoids, including this compound, is believed to start from the tetracyclic diterpene precursor, ent-kaurane. researchgate.netresearchgate.net Specifically, functional characterization of two diterpene synthases (RmTPS1 and RmTPS5) from R. molle demonstrated their responsibility for producing 16α-hydroxy-ent-kaurane, which is considered the key precursor for grayanoids. nih.govnih.gov

The defining transformation in grayanoid biosynthesis is a complex oxidative rearrangement of the ent-kaurane skeleton. This process converts the initial 6/6 A/B ring system of ent-kaurane into the characteristic 5/7/6/5 tetracyclic ring system of the grayanane backbone. researchgate.netchemrxiv.org It is proposed that this rearrangement is initiated by CYP450-mediated oxidation, followed by a series of carbocation-driven bond migrations. nih.govresearchgate.net This core transformation gives rise to the foundational grayanane skeleton, which is then further modified by other enzymes to produce the vast diversity of grayanoid sub-skeletons, including seco-grayananes (cleaved rings), kalmanes, and leucothanes.

Table 2: Key Bio-transformation Step in Grayanoid Biosynthesis

Precursor CompoundKey TransformationResulting Core SkeletonRing System
16α-hydroxy-ent-kauraneOxidative RearrangementGrayanane5/7/6/5
This transformation establishes the fundamental structure of the grayanoid family. nih.govresearchgate.net

Transcriptomic and Genomic Insights into Rhododendron molle for Secondary Metabolite Biosynthesis

The advent of high-throughput sequencing has provided unprecedented insights into the genetic underpinnings of secondary metabolism in Rhododendron molle. The assembly of a high-quality, chromosome-scale genome (744 Mb assembled into 13 chromosomes) and deep transcriptome sequencing have created a vital resource for gene discovery. nih.govnih.gov

Genomic analysis revealed an ancient whole-genome duplication event that occurred approximately 70 million years ago, which contributed to the expansion of key gene families involved in secondary metabolism. nih.govnih.govresearchgate.net Notably, the terpene synthase (TPS) and cytochrome P450 (CYP450) gene families are significantly expanded in R. molle, providing the genetic toolkit for the complex chemistry of grayanoids. nih.gov Transcriptome studies of flowers and roots successfully identified hundreds of unigenes potentially involved in the biosynthesis of terpenoids, flavonoids, and lignans. nih.govnih.gov For terpenoids specifically, analysis identified nine terpene synthases, including three diterpene synthases, and 61 CYP450s that are candidate genes for grayanoid biosynthesis. nih.gov These genomic and transcriptomic datasets are instrumental in identifying and functionally characterizing the complete biosynthetic pathways of this compound and other important secondary metabolites. nih.govnih.gov

Table 3: Summary of Rhododendron molle Genomic and Transcriptomic Data

Data TypeKey StatisticFinding/ImplicationReference
Genomics 744 Mb Genome SizeProvides the complete genetic blueprint. nih.govnih.gov
13 ChromosomesHigh-quality, chromosome-level assembly. nih.govnih.gov
39,288 Predicted GenesIdentifies the full complement of protein-coding genes. nih.gov
Transcriptomics 100,603 UnigenesRepresents expressed genes from flower and root tissues. nih.gov
9 Terpene SynthasesIncludes diterpene synthases for the grayanoid precursor. nih.gov
61 CYP450 CandidatesProvides a pool of enzymes for backbone modification. nih.gov

Chemical Synthesis of Rhodomolin B and Its Analogues

Total Synthesis Strategies

The successful total synthesis of rhodomolin B was characterized by a highly strategic and efficient approach, navigating the molecule's complexity through a series of carefully planned reactions and fragment constructions. chemistryviews.org

A convergent strategy was central to the total synthesis of this compound. chemistryviews.orgnih.gov This approach involves the independent synthesis of complex molecular fragments, which are then joined together in the later stages of the synthesis. This method is often more efficient and higher-yielding than a linear synthesis where the molecule is built step-by-step from a single starting material.

For this compound, the synthesis was divided into the preparation of two key enantioenriched fragments: an "A-ring fragment" and a "D/E ring fragment". chemistryviews.org These two components were constructed separately and then coupled to assemble the core structure of the target molecule. chemistryviews.orgnih.gov

The assembly of this compound relied on a portfolio of powerful and selective chemical reactions to form key bonds and construct the complex ring systems. chemistryviews.orgnih.gov

Stille Coupling: This palladium-catalyzed cross-coupling reaction was a crucial step for assembling the carbon skeleton. It was used to connect the A-ring fragment with the D/E ring fragment, forming a conjugated diene intermediate. chemistryviews.orgnih.gov The Stille reaction is valued for its tolerance of a wide range of functional groups, a critical feature when dealing with complex intermediates. wikipedia.orgnrochemistry.com

Intramolecular SN2 Substitution: The characteristic oxa-bicyclo[3.2.1] core of this compound was forged using an intramolecular SN2 substitution. chemistryviews.orgnih.gov Specifically, a 1,2-diol on the precursor was converted into a cyclic sulfate (B86663), an excellent leaving group. This setup facilitated an internal, stereospecific attack by a hydroxyl group to displace the sulfate and form the key ether linkage, a process also known as a Williamson ether synthesis. nih.gov

Payne/Meinwald Rearrangement: In the final stages of the synthesis, a Payne/Meinwald rearrangement sequence was employed. chemistryviews.orgnih.gov This cascade, involving epoxide migration and rearrangement, was instrumental in adjusting the oxidation states on the A-ring to match those of the natural product. nih.gov

Diels-Alder Reaction: This powerful cycloaddition reaction was used during the synthesis of the D/E ring fragment. A diene intermediate was reacted with methyl vinyl ketone to construct the cyclic core of the fragment as a single diastereomer. chemistryviews.org

ReactionPurpose in this compound Synthesis
Stille Coupling C-C bond formation to couple the A-ring and D/E ring fragments. chemistryviews.orgnih.gov
Intramolecular SN2 Formation of the oxa-bicyclo[3.2.1] ether core via ring closure. chemistryviews.orgnih.gov
Payne/Meinwald Rearrangement Adjustment of oxidation states and stereochemistry on the A-ring. chemistryviews.orgnih.gov
Diels-Alder Reaction Construction of the D/E ring fragment's core skeleton. chemistryviews.org
Lithium-halogen exchange Used in the sequence to assemble the two fragments. nih.gov

The synthesis of this compound was asymmetric, meaning it was designed to produce a single enantiomer—the specific 3D configuration found in nature. chemistryviews.orgnih.gov Asymmetric synthesis is crucial because different enantiomers of a molecule can have vastly different biological activities. wikipedia.orgresearchgate.net The primary strategy for inducing asymmetry was the use of the chiral pool. The synthesis commenced with a starting material that was already enantiomerically pure: an enantioenriched cyclopentanone. chemistryviews.org This initial chirality was then carried through the subsequent reaction sequence, directing the stereochemical outcome of each new stereocenter that was formed.

Key Reactions Employed (e.g., Stille Coupling, SN2 Substitution, Payne/Meinwald Rearrangement)

Fragment Preparation and Assembly Methodologies

The convergent nature of the synthesis necessitated the independent and strategic preparation of two advanced intermediates. chemistryviews.org

The A-ring fragment was prepared starting from an enantioenriched cyclopentanone. This starting material was elaborated through several steps to form a conjugated diene. Key transformations included dihydroxylation and stannylation, which involved installing a trialkyltin group onto the molecule. chemistryviews.org This stannane (B1208499) functionality was critical for the fragment's subsequent participation in the Stille coupling reaction. chemistryviews.orgwikipedia.org

The D/E ring fragment began with a functionalized cyclohexene. This precursor underwent a palladium-catalyzed carbonylation and an allylic oxidation. The resulting intermediate was converted to a diene, which was then subjected to a Diels-Alder reaction with methyl vinyl ketone. chemistryviews.org This cycloaddition step efficiently constructed the bicyclic core of the fragment. Following the cycloaddition, a series of functional group manipulations, including an epimerization, were performed to yield the final desired fragment for the coupling step. chemistryviews.org

Assembly of these two fragments was achieved via the aforementioned Stille coupling, followed by a deprotection and a cyclization reaction to yield a key tetracyclic intermediate, setting the stage for the formation of the final ring. chemistryviews.org

Stereochemical Control in Synthesis

Further stereocontrol was exerted in key bond-forming reactions. For instance, the Diels-Alder reaction used to form the D/E ring fragment was highly diastereoselective, producing the desired cycloadduct as a single diastereomer. chemistryviews.org The final steps to differentiate between rhodomollin A (which has an α-hydroxyl group) and this compound (with a β-hydroxyl group) involved a Payne/Meinwald rearrangement sequence followed by redox transformations. chemistryviews.orgnih.gov This sequence allowed for the precise installation of the required hydroxyl groups with the correct orientation on the A-ring. nih.gov

Strategic Derivatization for Synthetic Accessibility and Novelty

Strategic derivatization refers to the temporary modification of functional groups to control reactivity or facilitate a specific transformation. This was a key element of the this compound synthesis.

Stannylation: The A-ring fragment was converted into an organostannane (a compound containing a carbon-tin bond). chemistryviews.org This derivatization made it an ideal nucleophilic partner for the palladium-catalyzed Stille coupling. wikipedia.org

Cyclic Sulfate Formation: To facilitate the crucial intramolecular SN2 reaction that formed the ether bridge, a 1,2-diol was derivatized into a cyclic sulfate. chemistryviews.orgnih.gov The sulfate group is a highly effective leaving group, making the subsequent ring-closing reaction efficient and selective. nih.gov

Protecting Groups: Throughout the synthesis, various protecting groups, such as triethylsilyl chloride, were used. chemistryviews.org These groups temporarily "block" reactive sites (like alcohols) on the molecule, preventing them from interfering with reactions occurring elsewhere. They are then removed in later steps to reveal the original functional group.

This synthesis was the first reported for this compound, making the entire strategy novel. nih.gov The specific combination of fragment synthesis, coupling, and late-stage rearrangement represents a unique and innovative approach to this class of complex natural products. chemistryviews.org

Biological Activities of Rhodomolin B in Research Models

Insecticidal and Antifeedant Activities

Rhodomolin B has demonstrated notable effects on insects, particularly as an insecticidal and antifeedant agent. These properties make it a compound of interest for developing new methods of pest control.

Efficacy against Insect Larvae (Spodoptera litura)

Spodoptera litura, commonly known as the tobacco cutworm or cotton leafworm, is a significant agricultural pest known for its voracious appetite and broad range of host plants. journalspress.comd-nb.info The larval stage of this insect is particularly destructive to a variety of crops. journalspress.com Research into plant-derived compounds for pest management has highlighted the potential of substances that deter feeding or are toxic to these larvae. journalspress.comresearchgate.net

While specific studies focusing solely on this compound's direct insecticidal or antifeedant efficacy against Spodoptera litura are not detailed in the provided search results, the context of screening plant extracts and their components against this pest is well-established. For instance, various plant extracts have been shown to exhibit antifeedant properties, which inhibit the feeding behavior of insects by making the food source unpalatable. journalspress.comentomoljournal.com Some studies have noted that crude extracts can have a more prolonged deterrent effect than single isolated compounds. nih.gov The insecticidal activity of various natural compounds against S. litura has also been documented, with some plant extracts showing significant larval mortality. nih.gov

Impact on Insect Growth and Development

Insect growth regulators (IGRs) are substances that interfere with the normal growth and development of insects. researchgate.net They can disrupt essential biochemical pathways, leading to abnormal development or death. researchgate.net These regulators can be synthetic or derived from natural sources like plants. researchgate.net

The endocrine system of insects, which includes hormones like ecdysone (B1671078) and juvenile hormone (JH), plays a crucial role in regulating metamorphosis and growth. eagri.orgnih.govscienceopen.com Ecdysteroids are responsible for initiating molting, the process by which an insect sheds its exoskeleton to grow. scienceopen.com Juvenile hormone, on the other hand, maintains the larval state, and its declining levels allow for metamorphosis into pupal and adult stages. eagri.org

Substances that mimic or interfere with these hormones can have profound effects on insect development. eagri.org For example, compounds that mimic juvenile hormone can cause insects to undergo extra larval molts, resulting in oversized larvae or developmental intermediates that fail to mature and eventually die. eagri.org Other compounds can disrupt the formation of the new cuticle during molting, leading to developmental failures. eagri.org The impact of this compound on these specific hormonal pathways in insects has not been detailed in the provided results. However, the general principle of plant-derived compounds affecting insect growth and development is a key area of research in the development of botanical insecticides. entomoljournal.comresearchgate.net

Anticancer Research (In Vitro Models)

This compound has been investigated for its potential as an anticancer agent using in vitro models, which are essential for the initial screening and characterization of new therapeutic compounds.

Cytotoxic Potential (e.g., MCF-7 cell lines)

The cytotoxic potential of a compound refers to its ability to kill cancer cells. One of the common cell lines used in breast cancer research is the MCF-7 cell line. nih.govphytopharmajournal.com Studies on various natural and synthetic compounds have demonstrated their cytotoxic effects on MCF-7 cells, often in a dose-dependent manner. phytopharmajournal.comtjnpr.orgbmrat.org For instance, research on other compounds has shown a decrease in cell viability with increasing concentrations of the tested substance. bmrat.orgmdpi.com While the specific IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) for this compound on MCF-7 cells is not provided in the search results, this is a standard metric used to quantify cytotoxic potential. phytopharmajournal.comtjnpr.org

Table 1: Example Data on Cytotoxic Effects of a Test Compound on MCF-7 Cells (Note: This table is illustrative and does not represent data for this compound)

Concentration (µg/mL)Cell Viability (%)
1085
2560
5040
10020

In Silico Binding Affinity to Biological Targets (e.g., Tubulin Colchicine (B1669291) Binding Site)

In silico studies, which involve computer simulations, are valuable for predicting how a compound might interact with biological targets. One important target in cancer therapy is tubulin, a protein that is a key component of microtubules. nih.gov Microtubules are essential for cell division, and disrupting their function can inhibit the proliferation of cancer cells. researchgate.net

The colchicine binding site on tubulin is a specific pocket that, when bound by a compound, can destabilize microtubules. nih.govmdpi.comnih.gov Molecular docking is a common in silico technique used to predict the binding pose and affinity of a small molecule to a protein target. researchgate.net Studies have shown that various compounds can bind to the colchicine site, often with their different chemical moieties occupying specific pockets within the binding site. nih.gov The binding energy, calculated through methods like MM-GBSA, can provide an estimate of the binding affinity. frontiersin.org While specific in silico binding data for this compound to the tubulin colchicine binding site is not available in the provided results, this approach is crucial for understanding its potential mechanism of action as an anticancer agent. frontiersin.org

Antiviral Activities (e.g., Influenza Virus A)

The investigation into the direct antiviral properties of this compound, particularly against Influenza Virus A, is an emerging area of research. Currently, specific studies detailing the inhibitory effects of this compound on the replication or mechanism of the influenza A virus are not extensively available in publicly accessible research literature.

The scientific community has identified several classes of antiviral drugs that are effective against influenza viruses. medicalletter.orgnih.govwikipedia.org These primarily include neuraminidase inhibitors, such as oseltamivir (B103847) and zanamivir, which prevent the release of new virus particles from infected cells, and M2 protein inhibitors like amantadine, which interfere with viral uncoating. wikipedia.org Another class is the cap-dependent endonuclease inhibitors, for instance, baloxavir (B560136) marboxil, which targets the virus's ability to synthesize its messenger RNA. medicalletter.orgnih.gov Research into natural products as a source of novel antiviral agents is a continuous effort, exploring various compounds for their potential to inhibit these or other viral targets. While the broader class of grayanane diterpenoids, to which this compound belongs, is studied for various bioactivities, its specific contribution to antiviral therapy against influenza A remains a subject for future investigation.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity

Protein tyrosine phosphatase 1B (PTP1B) has been identified as a significant negative regulator in both the insulin (B600854) and leptin signaling pathways. Its inhibition is considered a promising therapeutic strategy for conditions such as type 2 diabetes and obesity. While direct studies on this compound's PTP1B inhibitory activity are limited, research into related grayanane and other diterpenoids has shown significant potential in this area. researchgate.netblrcl.org

Several studies have isolated and evaluated diterpenoids for their ability to inhibit PTP1B. For example, various serrulatane diterpenoids have demonstrated PTP1B inhibitory activity with IC50 values ranging from 16.6 to 104.6 μM. researchgate.net Similarly, a study on compounds from Agrimonia pilosa identified triterpenoids like ursolic acid and tormentic acid as potent inhibitors of PTP1B, with IC50 values of 3.47 ± 0.02 μM and 0.50 ± 0.06 μM, respectively. nih.gov These findings suggest that the broader class of terpenoids warrants further investigation for PTP1B inhibition. The inhibitory activities of some natural compounds against PTP1B are summarized in the table below.

CompoundSource Organism/ClassPTP1B IC50 (μM)Reference
Ursolic AcidAgrimonia pilosa3.47 ± 0.02 nih.gov
Tormentic AcidAgrimonia pilosa0.50 ± 0.06 nih.gov
Palmitic AcidAgrimonia pilosa0.10 ± 0.03 nih.gov
Serrulatane DiterpenoidsEremophila species16.6 - 104.6 researchgate.net

This table presents data for related terpenoid compounds to illustrate the PTP1B inhibitory potential within this class, as direct data for this compound is not specified in the provided sources.

Anti-inflammatory Research (e.g., NF-κB inhibition for related grayanoids)

The anti-inflammatory properties of grayanane diterpenoids, a class of compounds that includes this compound, have been a subject of significant research interest. A key mechanism underlying inflammation is the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which controls the expression of pro-inflammatory genes. frontiersin.org

Studies on grayanane diterpenoids isolated from Rhododendron species have demonstrated notable anti-inflammatory effects. nih.govcapes.gov.br For instance, a number of grayanane diterpenoids isolated from the leaves of Rhododendron molle were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages. nih.govcapes.gov.br Several of these compounds exhibited significant inhibitory activities, with IC50 values ranging from 2.8 to 35.4 μM. nih.govcapes.gov.br

Furthermore, research on other diterpenoids from Rhododendron auriculatum showed that they exhibited anti-inflammatory activity by inhibiting NF-κB activity in SW480 cells. colab.ws This suggests that the anti-inflammatory effects of this class of compounds may be mediated, at least in part, through the inhibition of the NF-κB pathway. Magnolol, another natural compound, has also been shown to exert anti-inflammatory effects by inhibiting NF-κB. frontiersin.org

Compound Class/SourceResearch ModelBioactivityFindingsReference
Grayanane DiterpenoidsLPS-induced RAW264.7 cellsInhibition of Nitric Oxide (NO) ProductionIC50 values ranged from 2.8 to 35.4 μM for active compounds. nih.govcapes.gov.br
DiterpenoidsSW480 cellsInhibition of NF-κB ActivityTwo compounds showed inhibition ratios of 60.53% and 59.20% at 10 μM. colab.ws
MagnololNot SpecifiedInhibition of NF-κBExhibited anti-inflammatory properties by inhibiting NF-κB. frontiersin.org

This table summarizes the anti-inflammatory research on grayanoids and related compounds, focusing on NF-κB inhibition as direct data for this compound was not available.

Mechanism of Action and Molecular Target Engagement

Modulation of Voltage-Gated Sodium Channels

Rhodomolin B is classified as a grayanotoxin, a group of toxic diterpenoids found in plants of the Ericaceae family. The primary mechanism of toxicity for grayanotoxins involves their interaction with voltage-gated sodium channels (VGSCs) in the membranes of excitable cells like neurons and muscle cells. rcsb.orgresearchgate.netplos.org

The process unfolds in a multi-stage manner. Initially, the grayanotoxin molecule binds to the open conformation of the voltage-gated sodium channel. rcsb.orgmdpi.com This binding, which occurs at the group II receptor site, prevents the channel from inactivating. plos.org As a result, the cell membrane remains in a state of prolonged depolarization due to the persistent influx of sodium ions. researchgate.netplos.org This disruption of normal action potential generation and propagation underlies the toxic effects observed with grayanotoxin exposure. rcsb.orgmdpi.com While this is the established mechanism for grayanotoxins as a class, specific studies isolating the direct action of this compound on VGSCs are not extensively detailed in the available literature.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

A significant aspect of this compound's bioactivity stems from its ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B). mdpi.com PTP1B is a key enzyme that negatively regulates several crucial signaling pathways, making it a therapeutic target for conditions like type 2 diabetes and obesity. mdpi.commdpi.com

PTP1B acts as a major negative regulator in both the insulin (B600854) and leptin signaling cascades. mdpi.com

Insulin Signaling: The insulin signaling pathway is initiated when insulin binds to its receptor (IR), leading to the receptor's autophosphorylation on tyrosine residues. This activates the receptor and allows it to phosphorylate other downstream proteins, such as Insulin Receptor Substrates (IRS). This cascade ultimately results in glucose uptake by cells. PTP1B counteracts this process by dephosphorylating the activated insulin receptor and IRS proteins, thereby attenuating the insulin signal. mdpi.com Inhibition of PTP1B, therefore, enhances insulin sensitivity. mdpi.com

Leptin Signaling: Leptin, a hormone primarily produced by adipose tissue, regulates energy balance and body weight. It functions by binding to its receptor (ObR), which leads to the activation of the associated Janus kinase 2 (JAK2). PTP1B also dephosphorylates and inactivates JAK2. mdpi.com This action dampens the leptin signal, contributing to leptin resistance, a condition where the brain does not respond effectively to leptin's signals to decrease appetite and increase energy expenditure. By inhibiting PTP1B, the leptin signaling pathway can be restored, potentially decreasing leptin resistance. mdpi.com

Protein/HormoneFunction in SignalingEffect of PTP1B Action
Insulin Binds to its receptor to initiate a cascade for glucose uptake.Signal is attenuated.
Insulin Receptor (IR) Autophosphorylates upon insulin binding to activate downstream signaling.Dephosphorylated and inactivated.
Insulin Receptor Substrate (IRS) Phosphorylated by the activated IR to continue the signal cascade.Dephosphorylated, halting the signal.
Leptin Binds to its receptor to regulate energy balance and appetite.Signal is attenuated.
Leptin Receptor (ObR) Activates JAK2 upon leptin binding.Signaling is dampened due to JAK2 inactivation.
Janus Kinase 2 (JAK2) Activated by the leptin receptor to initiate downstream leptin signaling.Dephosphorylated and inactivated.

The inhibition of PTP1B by small molecules can occur through different mechanisms, primarily by binding to either the active site or an allosteric site.

Active Site Inhibition: The active site of PTP1B is highly conserved and positively charged. Inhibitors designed to target this site often mimic the phosphotyrosine substrate. However, developing selective active-site inhibitors is challenging due to the similarity of this site across different protein tyrosine phosphatases. plos.org

Allosteric Inhibition: Allosteric inhibitors bind to a site on the enzyme distinct from the active site. This binding induces a conformational change in the enzyme that prevents it from functioning correctly. plos.orgnih.gov For instance, some inhibitors bind to a site near the C-terminus of PTP1B, which stabilizes the enzyme in an inactive conformation. nih.gov This approach can offer greater selectivity, as allosteric sites are generally less conserved among different phosphatases than active sites. plos.orgnih.gov The binding of an allosteric inhibitor can prevent the catalytically important WPD loop from closing, which is necessary for the dephosphorylation reaction to occur. blrcl.org

Role of PTP1B in Signaling Pathways (e.g., Insulin, Leptin)

Computational Studies of Molecular Interactions

Computational methods are powerful tools for understanding how molecules like this compound interact with their biological targets. Techniques such as molecular docking and predictive modeling of binding affinity are instrumental in drug discovery and mechanism elucidation. researchgate.netmdpi.com While specific in silico studies focusing exclusively on this compound are not detailed in the provided search results, the general application of these methods to PTP1B inhibitors provides a framework for understanding its potential interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor or an enzyme. researchgate.netresearchgate.net This method is widely used to screen virtual libraries of compounds to identify potential inhibitors and to understand the molecular basis of their activity. researchgate.netbmrat.com

In the context of PTP1B, docking studies are used to predict how inhibitors fit into the active or allosteric sites. mdpi.commdpi.comresearchgate.net These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and specific amino acid residues of the enzyme. mdpi.commdpi.comnih.gov For example, docking studies with various natural product inhibitors have identified crucial interactions with residues in the PTP1B active site, such as Tyr46, Arg47, Asp48, Ala217, and Arg221, which are important for stabilizing the ligand-enzyme complex. mdpi.commdpi.com Such analyses help in rationalizing the structure-activity relationships of known inhibitors and in designing new, more potent, and selective molecules. mdpi.commdpi.com

Predictive modeling aims to quantitatively estimate the binding affinity between a ligand and its target protein, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). blrcl.org Accurate prediction of binding affinity is a major goal in drug design as it allows for the ranking of potential drug candidates before they are synthesized and tested in the lab. blrcl.org

Various computational models and scoring functions are employed to predict binding affinity. blrcl.org These models take into account factors like electrostatic interactions, van der Waals forces, and the energy cost of desolvation upon binding. For PTP1B, computational studies have calculated the binding affinities for numerous diterpenes and other natural compounds, showing a correlation between the predicted energy and the experimentally determined inhibitory activity (IC50 values). blrcl.org For instance, a computational study on various diterpenoids reported binding affinities towards PTP1B ranging from -7.4 to -8.5 kcal/mol. blrcl.org While these specific values are not for this compound, they illustrate the application of such predictive models in evaluating potential PTP1B inhibitors.

Molecular Docking to Receptors and Enzymes

Potential Interactions with Other Biological Targets (e.g., enzymes, receptors)

This compound, as a member of the grayanane family of diterpenoids, is understood to interact with specific biological targets, a characteristic that underpins its bioactivity. The primary molecular target identified for grayanotoxins is the voltage-gated sodium channel. wikipedia.org

Grayanotoxins exert their toxic effects by binding to the group II receptor site on voltage-gated sodium channels within the cell membranes of excitable cells, such as neurons and muscle cells. wikipedia.org This binding action prevents the inactivation of these channels, leading to a persistent influx of sodium ions and a state of prolonged cell membrane depolarization. wikipedia.orgtubitak.gov.tr This interference with normal nerve and muscle function is the basis for the compound's insecticidal and neurotoxic effects. nih.gov The affinity for these channels is significant, with grayanotoxin having a reported half-maximal inhibitory concentration (IC50) of approximately 10 μM. wikipedia.org

The broader class of grayananes has been noted for a range of biological activities, including analgesic and cytotoxic properties, which may arise from interactions with a variety of currently uncharacterized enzymes and receptors. researchgate.net

Investigation of Antifeedant Mechanism (e.g., GABAergic System, Detoxification Enzymes)

The antifeedant properties of this compound and related grayanotoxins are a subject of ongoing investigation, with research pointing toward complex mechanisms involving the nervous system and metabolic detoxification pathways in insects.

Investigation of GABAergic System Involvement

There is evidence to suggest a potential role for the γ-aminobutyric acid (GABA)ergic system in the effects of grayanotoxins. GABA is a primary inhibitory neurotransmitter in the central nervous system of both mammals and insects. tubitak.gov.tr A study investigating the effects of grayanotoxin-III on penicillin-induced epileptiform activity in rats found that the toxin suppressed this activity. tubitak.gov.tr The researchers hypothesized that this effect, particularly in its early stages, may be associated with an increase in GABA release, as penicillin is known to block GABA-associated postsynaptic inhibition. tubitak.gov.tr While these findings suggest that grayanotoxins may modulate the GABAergic system, the study's authors noted that further research is required to definitively establish a direct effect on GABA receptors. tubitak.gov.tr A link between insect gustatory neuroreceptors, resistance to certain insecticides, and the GABA receptor has also been proposed, suggesting that antifeedant compounds could interact with this system. acs.org

Role of Detoxification Enzymes

Insects have evolved sophisticated detoxification systems to metabolize xenobiotics, including plant-derived toxins. mdpi.comresearchgate.net This metabolic defense is a critical component of the insect's ability to tolerate toxic compounds and is a key area of investigation for the antifeedant mechanism of grayanotoxins. The primary enzyme families involved in this process are cytochrome P450 monooxygenases (P450s), glutathione-S-transferases (GSTs), and carboxylesterases (CarEs). mdpi.com

When insects ingest plant secondary metabolites, these enzyme systems are often induced to break down the toxic substances into less harmful, more easily excretable products. mdpi.com Research on Spodoptera litura larvae treated with grayanotoxin I revealed significant changes in gene expression, particularly affecting genes related to lipid metabolism, which ultimately inhibited the insect's growth and development. researchgate.netnih.gov While this study highlighted lipid metabolism, it is a common phenomenon that exposure to botanical insecticides leads to the upregulation of detoxification enzyme genes. researchgate.net For example, studies on other antifeedants have demonstrated increased activity of P450s, GSTs, and CarEs in response to toxin exposure. mdpi.comresearchgate.net It is therefore highly probable that the antifeedant action of this compound involves a response from the insect's detoxification enzyme system, which attempts to metabolize the compound, thereby influencing its ultimate efficacy as a feeding deterrent.

Structure Activity Relationships Sar of Rhodomolin B and Its Analogues

Correlating Structural Modifications with Biological Activity

The biological efficacy of rhodomolin B is intricately linked to its complex three-dimensional structure. Specific modifications to its stereochemistry and the placement of functional groups can lead to significant changes in its activity.

Stereochemistry plays a pivotal role in the biological activity of many natural products, and this compound is no exception. nih.gov The orientation of substituents, such as hydroxyl groups, can dramatically influence how the molecule interacts with its biological targets. nih.gov While direct SAR studies on the C-16 hydroxyl group of this compound are not extensively detailed in the provided search results, the general principles of stereochemistry in drug action suggest that the α- and β-configurations would likely result in different biological profiles. nih.govnih.gov The spatial arrangement of the hydroxyl group would affect the molecule's ability to form hydrogen bonds and fit into the binding pocket of a target protein. nih.gov Studies on other complex natural products have demonstrated that even a single stereocenter change can lead to a complete loss or a significant alteration of biological activity. nih.govresearchgate.net

For instance, in a study on 3-Br-acivicin isomers, only the natural (5S, αS) isomers exhibited significant antiplasmodial activity, suggesting that stereochemistry is crucial for recognition by cellular transporters. nih.govresearchgate.net This highlights the importance of specific stereochemical configurations for biological function.

The type and position of functional groups on the this compound scaffold are critical determinants of its biological activity. SAR studies on various natural product analogues have consistently shown that modifications to functional groups such as hydroxyls, ketones, and esters can modulate potency and selectivity.

Key functional groups on this compound likely contribute to its activity through various interactions:

Hydroxyl Groups: These groups can act as both hydrogen bond donors and acceptors, forming crucial interactions with target proteins.

Ester Groups: The presence and nature of ester groups can influence the molecule's lipophilicity, cell permeability, and susceptibility to metabolic enzymes.

The Diterpenoid Core: The rigid, polycyclic core of this compound provides a specific three-dimensional framework that is essential for orienting the key functional groups for optimal target interaction.

While specific SAR data for this compound is limited in the provided results, studies on other complex molecules like the trioxatriangulene derivatives have shown that the addition of different functional groups, such as hydroxy, amine, and carboxylic acid, significantly affects their antiproliferative activity. nih.gov

Impact of Stereochemistry (e.g., α-OH vs. β-OH at C-16)

Design and Synthesis of Analogues for SAR Probing

The rational design and synthesis of analogues are fundamental to systematically probe the SAR of a lead compound like this compound. rsc.orgmdpi.com This process involves creating a library of related compounds where specific parts of the molecule are systematically varied.

The general synthetic strategies for creating analogues often involve:

Semi-synthesis: Starting with the natural product and chemically modifying it.

Total synthesis: Building the analogues from simpler, commercially available starting materials. This approach offers greater flexibility in introducing a wide range of structural modifications. nih.gov

For example, the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives involved creating a series of analogues to evaluate their inhibitory activity against phosphodiesterase 4B (PDE4B). nih.gov This systematic approach allowed researchers to identify key structural features responsible for potency and selectivity. nih.gov

Table 1: Examples of Synthetic Strategies for Analogue Generation

Strategy Description Example Application
Modification of Core Scaffold Altering the central ring structure to understand its importance for activity. Replacing a benzene (B151609) ring with a pyridine (B92270) ring in quinobenzothiazines. mdpi.com
Functional Group Interconversion Converting one functional group to another (e.g., ester to carboxylic acid) to probe its role. Saponification of an ester to a carboxylic acid in the synthesis of PDE4B inhibitors. nih.gov

| Side Chain Variation | Introducing different substituents at various positions to explore steric and electronic effects. | Synthesis of trioxatriangulene derivatives with different aryl and amino pyridine groups. nih.gov |

Computational Approaches to SAR (e.g., QSAR, Molecular Dynamics)

Computational methods are increasingly used to complement experimental SAR studies, providing insights into the molecular basis of activity and guiding the design of new analogues. mdpi.comrsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govdovepress.com These models can predict the activity of novel compounds and identify the key physicochemical properties (e.g., steric, electronic, hydrophobic) that govern activity. dovepress.comresearchgate.netmdpi.com For a series of xanthone (B1684191) derivatives, a QSAR model was developed that successfully predicted their cytotoxic activity. dovepress.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of how a molecule like this compound might interact with its biological target over time. nih.govnih.gov These simulations can reveal important information about the stability of the ligand-protein complex, the specific amino acid residues involved in binding, and the conformational changes that occur upon binding. rsc.orgnih.gov

Table 2: Computational Approaches in SAR

Method Description Application in Drug Design
QSAR Develops statistical models linking chemical structure to biological activity. Predicts the activity of new analogues; identifies key molecular descriptors for activity. researchgate.net
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor. Ranks potential drug candidates; elucidates binding modes. dovepress.comnih.gov

| Molecular Dynamics | Simulates the movement of atoms and molecules over time. | Assesses the stability of ligand-receptor complexes; studies conformational changes. rsc.orgnih.gov |

Pharmacophore Elucidation for Target Interaction

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target. 3ds.comsemanticscholar.org Elucidating the pharmacophore of this compound is crucial for understanding its mechanism of action and for designing novel compounds with similar or improved activity. nih.gov

Pharmacophore models can be generated using two main approaches:

Ligand-based: This method relies on a set of active molecules to identify common chemical features that are essential for activity. 3ds.com

Structure-based: This approach uses the three-dimensional structure of the biological target (e.g., from X-ray crystallography or homology modeling) to define the key interaction points in the binding site. 3ds.comsemanticscholar.org

Once a pharmacophore model is developed, it can be used as a 3D query to screen large virtual libraries of compounds to identify new potential hits. nih.gov

Table 3: Compound Names Mentioned

Compound Name
This compound
3-Br-acivicin
1H-pyrrolo[2,3-b]pyridine-2-carboxamide
quinobenzothiazines
trioxatriangulenes

Ecological Significance and Role in Plant Defense

Role of Grayanoid Diterpenes in Ericaceae Plant Defense Mechanisms

Grayanoid diterpenes are a large and structurally complex family of natural products characterized by a unique 5/7/6/5 tetracyclic carbon skeleton. mdpi.com These compounds are almost exclusively found in plants of the Ericaceae family, such as those in the genera Rhododendron, Pieris, Kalmia, and Leucothoe. researchgate.netnih.gov Their primary ecological function is to act as a chemical defense against herbivores. scite.ai

The defensive properties of grayanoid diterpenes are multifaceted, encompassing toxicity, antifeedant, and insecticidal activities. nih.gov Many of these compounds are neurotoxins that can bind to animal sodium channel receptors, leading to inhibition and disruption of normal nerve function. researchgate.netgre.ac.uk This mode of action makes them potent deterrents for a wide range of herbivores. For instance, grayanotoxin I, a well-studied grayanoid, has been shown to be toxic and repellent to thrips (Heliothrips haemorrhoidalis), a known herbivore of Rhododendron. researchgate.netgre.ac.uk

The production of these defensive compounds is a vital component of the plant's strategy to protect its various tissues. Grayanotoxins have been identified in the leaves, petals, and even the nectar of Rhododendron species, suggesting a comprehensive defense mechanism that protects against both foliage-eating insects and nectar robbers. gre.ac.uk The presence of these metabolites throughout the plant underscores their significance in safeguarding against a broad spectrum of antagonists in the ecosystem. scite.ai Research has highlighted that the significant antifeedant and insecticidal activities of grayanane diterpenoids are a hallmark of Ericaceae plants, making them a subject of interest for their chemical and biological properties. nih.gov

Natural Insecticidal Properties in the Ecosystem

Rhodomolin B is one of the many grayanoid diterpenes that contributes to the defensive chemistry of its source plant. Along with related compounds like rhodomolin A and rhodojaponin III, it exhibits notable insecticidal activity. derleme.gen.tr The presence of these compounds in plants like Rhododendron molle serves as a natural defense against insect predation. scite.ai

Specific research has demonstrated the effectiveness of this compound as an insect growth inhibitor. In one study, its impact on the 4th instar larvae of the tobacco cutworm (Spodoptera litura), a common agricultural pest, was evaluated. The findings indicated that treatment with this compound led to a significant reduction in the weight of both larvae and pupae, as well as a lower emergence rate compared to the control group. epdf.pub This highlights its role not just in immediate toxicity but also in disrupting the life cycle of herbivorous insects.

The antifeedant properties of related grayanoids further illustrate the defensive ecosystem role. Significant antifeedant activity has been observed for other grayanane diterpenoids against the beet armyworm (Spodoptera exigua), suggesting that these compounds deter insects from feeding, thereby protecting the plant from damage. nih.gov The collective action of these various grayanoid diterpenes, including this compound, provides the plant with a robust and effective defense against insect herbivores.

Table 1: Research Findings on the Insect Growth Inhibitory Effects of this compound

ParameterTest SubjectCompoundConcentrationObserved EffectsReference
Insect Growth Inhibition4th Instar Larvae of Spodoptera lituraThis compound50 mg/lSignificantly reduced weight of larvae and pupae; lower emergence rate compared to control. epdf.pub

Future Directions in Rhodomolin B Research

Elucidation of Complete Biosynthetic Pathway and Enzyme Characterization

A fundamental avenue for future research is the complete elucidation of the biosynthetic pathway of rhodomolin B. It is generally accepted that grayanoids are biosynthetically derived from an ent-kaurane precursor. nih.gov The formation of the characteristic 5/7/6/5 tetracyclic grayanane skeleton is thought to involve an oxidative rearrangement of the ent-kaurane skeleton. beilstein-journals.org However, the specific enzymatic steps that lead to the formation of this compound's unprecedented D-homo grayanane structure are currently unknown. researchgate.net

Future research should focus on:

Transcriptome Mining and Gene Cluster Identification: Utilizing transcriptome analysis of Rhododendron molle to identify candidate genes involved in diterpenoid biosynthesis. biorxiv.orgmdpi.com This approach has been successful in elucidating the biosynthetic pathways of other complex natural products. biorxiv.org

Enzyme Discovery and Functional Characterization: Identifying and characterizing the specific enzymes, such as terpene synthases and cytochrome P450 monooxygenases, that catalyze the key reactions in the formation of the this compound scaffold and its subsequent modifications. nsf.govfrontiersin.org This includes the enzymes responsible for the unique ring expansion and the various hydroxylation and acetylation steps.

Heterologous Reconstitution: Reconstituting the biosynthetic pathway in a heterologous host, such as yeast or Nicotiana benthamiana, to confirm the function of the identified genes and enzymes. biorxiv.orgresearchgate.net

Deeper Exploration of Molecular Mechanisms Beyond Primary Targets

While an initial study has shown this compound to have modest anti-influenza activity, the full spectrum of its biological activities and the underlying molecular mechanisms remain largely unexplored. researchgate.net The primary toxic mechanism of many grayanoids involves the persistent activation of voltage-gated sodium channels. nih.gov However, the diverse structures within the grayanoid family suggest that other mechanisms of action are likely. researchgate.net

Future investigations should aim to:

Broad-Spectrum Bioactivity Screening: Testing this compound against a wide array of biological targets, including various enzymes, receptors, and ion channels, to uncover novel therapeutic potentials. ontosight.ai

Mechanism of Action Studies: For any identified activities, detailed mechanistic studies should be performed. For instance, if anti-inflammatory properties are discovered, as seen with other Rhododendron compounds, research could delve into pathways like the NF-κB and PI3K-Akt signaling pathways. benthamdirect.com

Computational Modeling and Docking Studies: Employing molecular docking to predict potential protein targets and to understand the binding interactions between this compound and its biological targets, providing a basis for its observed activities. benthamdirect.com

Rational Design and Synthesis of Novel Analogues with Enhanced Specificity or Potency

The unique D-homo grayanane skeleton of this compound makes it an attractive template for the rational design and synthesis of novel analogues. researchgate.net The total synthesis of complex grayanane natural products is a significant challenge but offers the opportunity to create structurally diverse compounds for biological evaluation. beilstein-journals.org

Future efforts in this area should include:

Total Synthesis: Developing a robust total synthesis route for this compound. This would not only confirm its structure but also provide a platform for generating analogues. beilstein-journals.org

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogues with modifications at various functional groups. nih.gov These analogues can then be tested to determine how structural changes affect biological activity, leading to the identification of key pharmacophores.

Targeted Analogue Design: Based on SAR data and computational modeling, designing and synthesizing new analogues with potentially enhanced potency against specific targets, improved selectivity, or better pharmacokinetic properties. nih.gov

Development of Advanced Analytical Methods for Trace Analysis in Biological Matrices

The ability to detect and quantify trace amounts of this compound in biological samples is crucial for pharmacokinetic studies, understanding its distribution in plant tissues, and assessing potential exposure. alwsci.comnih.gov While methods like liquid chromatography-mass spectrometry (LC-MS) are the gold standard for analyzing drug metabolites, specific and validated methods for this compound are needed. nih.govalwsci.com

Key research directions include:

Method Development and Validation: Developing and validating sensitive and selective analytical methods, such as LC-MS/MS or high-resolution mass spectrometry (HRMS), for the quantification of this compound in complex matrices like plasma, urine, and plant extracts. alwsci.comnih.gov

Standardization: The availability of certified analytical standards is a significant bottleneck for the analysis of many grayananes. nih.gov The synthesis and certification of a this compound standard are essential for accurate quantification.

Application in Pharmacokinetic and Plant Science Studies: Utilizing the developed analytical methods to study the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models and to quantify its levels in different parts of the Rhododendron plant.

Comparative Biological Studies with Other Grayanoids and Natural Products

This compound is part of a large and structurally diverse family of over 400 grayanane diterpenoids. mdpi.com Comparative studies are essential to understand its unique properties in the context of this chemical family.

Future comparative research should involve:

Head-to-Head Biological Assays: Directly comparing the biological activities of this compound with other well-characterized grayanoids, such as grayanotoxin I and rhodojaponin III, in various assays (e.g., analgesic, antifeedant, cytotoxic). researchgate.netnih.govmdpi.com This will help to elucidate how the unique D-homo grayanane skeleton influences its biological profile.

Synergistic and Antagonistic Effects: Investigating the potential for synergistic or antagonistic interactions when this compound is combined with other natural products found in Rhododendron extracts.

Cross-Reactivity and Target Selectivity: Comparing the binding profiles and selectivity of this compound and other grayanoids against a panel of potential biological targets to identify unique or more specific interactions.

Investigation of this compound's Role in Plant Physiology beyond Defense

Diterpenoids in plants are known to play vital roles in defense against herbivores and pathogens. mdpi.com It is likely that this compound contributes to the chemical defense mechanisms of Rhododendron molle. However, the full extent of its role in the plant's physiology is yet to be determined.

Future research in this domain should explore:

Allelopathic Potential: Investigating whether this compound is exuded from the roots or leached from leaf litter and if it has any allelopathic effects on the germination and growth of competing plant species. wikipedia.org

Response to Abiotic Stress: Examining the production and accumulation of this compound in Rhododendron molle under various abiotic stress conditions, such as drought, temperature extremes, or nutrient deficiencies, to see if it plays a role in stress tolerance. nsf.gov

Regulation of Growth and Development: While primarily known as defense compounds, some terpenoids can influence plant growth and development. mdpi.com Investigating any potential regulatory roles of this compound within the plant itself would be a novel area of study.

Q & A

Basic Research Questions

Q. How can Rhodomolin B be accurately quantified in complex biological matrices using spectrophotometric methods?

  • Methodological Answer : Quantification requires optimizing extraction protocols (e.g., solid-phase or cloud-point extraction) to isolate this compound from interfering compounds. Validate the method using parameters such as linearity (5–50 µg/mL), recovery rates (>90%), and limit of detection (LOD < 0.1 µg/mL). Calibration curves should account for matrix effects, and cross-validation with HPLC is recommended . For regulatory compliance, follow guidelines on method validation, including specificity, accuracy, and precision testing .

Q. What are the critical parameters to validate when developing an HPLC method for this compound analysis?

  • Methodological Answer : Key parameters include:

  • Column selection : Use C18 columns with particle sizes ≤5 µm for optimal resolution.
  • Mobile phase : Adjust pH (e.g., 3.0–5.0) and organic solvent ratios (acetonitrile/water) to improve peak symmetry.
  • Detection : UV-Vis at λmax 550 nm (if structurally similar to Rhodamine B).
    Validate system suitability tests (e.g., tailing factor <2, theoretical plates >2000) and ensure reproducibility across three independent runs .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s pharmacokinetic data across studies?

  • Methodological Answer : Conduct a contradiction analysis by:

  • Re-evaluating experimental conditions : Compare dosing regimens (e.g., single vs. multiple doses), animal models (e.g., murine vs. primate), and analytical techniques (e.g., LC-MS vs. ELISA).
  • Statistical reconciliation : Apply meta-analysis tools to assess heterogeneity (I² statistic) or use Bayesian frameworks to model variability.
  • Iterative hypothesis testing : Design follow-up studies to isolate confounding variables (e.g., metabolism pathways, protein binding) .

Q. What statistical transformations are recommended for non-normal distributions in this compound experimental data?

  • Methodological Answer : For skewed data (e.g., bioavailability measurements), apply the Box-Cox transformation to stabilize variance and improve linear model assumptions. Select the optimal λ parameter (e.g., λ = 0.5 for moderate skewness) via maximum likelihood estimation. Validate homoscedasticity using residual plots post-transformation . Report transformed data with back-calculated values for interpretability .

Q. How can researchers optimize experimental designs to compare this compound’s efficacy with structural analogs?

  • Methodological Answer : Use factorial designs to test multiple variables (e.g., concentration, exposure time) efficiently. For in vitro studies:

  • Dose-response curves : Include 6–8 concentrations (10<sup>−9</sup> to 10<sup>−4</sup> M) with triplicate replicates.
  • Controls : Use positive (e.g., doxorubicin) and negative (vehicle-only) controls.
    Apply LASSO regression to identify significant predictors of efficacy while minimizing overfitting . For in vivo studies, ensure power analysis (α = 0.05, β = 0.2) to determine sample sizes .

Q. What strategies ensure robust structural characterization of novel this compound derivatives?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Assign protons in DMSO-d6 using 2D COSY and HSQC.
  • HRMS : Confirm molecular formulas (error <2 ppm).
  • XRD : Resolve crystal structures for stereochemical confirmation.
    Publish full synthetic protocols (e.g., reaction temperatures, catalysts) and spectral data in supplementary materials to enable replication .

Methodological Considerations for Data Reporting

  • Statistical significance : Avoid the term "significant" unless supported by p-values (specify threshold, e.g., p < 0.05) and confidence intervals .
  • Precision : Report numerical data to ≤3 significant figures unless justified by instrument precision (e.g., HPLC retention times to two decimals) .
  • Ethical compliance : Disclose conflicts of interest and adhere to institutional review protocols for human/animal studies .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.